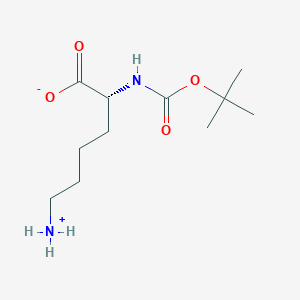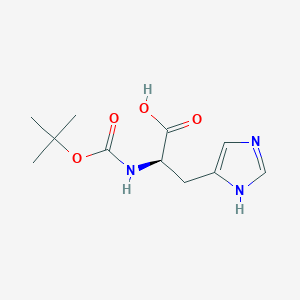
H-Lys(Boc)-OtBu.HCl
Descripción general
Descripción
H-Lys(Boc)-OtBu.HCl, also known as N ε-Boc-L-lysine, is an ε-amino-protected lysine . Its e-amino free lysine could be conjugated to polyurethane surfaces by reaction of the alpha-amino group with the NHS and deprotection .
Synthesis Analysis
This compound is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides .Molecular Structure Analysis
The molecular formula of this compound is C11H22N2O4 . The structure, properties, spectra, suppliers and links for this compound can be found in various databases .Aplicaciones Científicas De Investigación
Síntesis de péptidos
H-Lys(Boc)-OtBu.HCl: se utiliza ampliamente en la síntesis de péptidos. El grupo Boc protege el grupo amino durante el proceso de síntesis, lo que permite la unión específica de aminoácidos sin reacciones secundarias no deseadas. Una vez que se forma la cadena peptídica, el grupo Boc se puede eliminar en condiciones ácidas suaves, lo cual es crucial para la síntesis de péptidos complejos utilizados en fármacos terapéuticos e investigación bioquímica .
Desarrollo de fármacos
En el desarrollo de fármacos, This compound sirve como un bloque de construcción para la creación de diversos compuestos farmacéuticos. Su residuo de lisina protegido es un componente clave en el diseño de moléculas de fármacos que requieren una configuración específica de aminoácidos para garantizar la función y eficacia adecuadas .
Nanotecnología
Este compuesto se utiliza en el campo de la nanotecnología, en particular en la funcionalización de nanotubos de carbono. La lisina protegida con Boc se puede utilizar para modificar la superficie de los nanotubos, que luego se pueden emplear en sistemas de administración de fármacos, imagenología o como parte de nanodispositivos debido a sus propiedades electrónicas únicas .
Proteómica
This compound: se utiliza en proteómica para la modificación de proteínas. Al unir la lisina protegida con Boc a ciertos sitios de una proteína, los investigadores pueden estudiar la relación estructura-función de las proteínas, lo cual es fundamental para comprender las enfermedades y desarrollar terapias dirigidas .
Estudios de función enzimática
El compuesto también es fundamental para estudiar las funciones enzimáticas. Al incorporar lisina protegida con Boc en sustratos, los científicos pueden observar cómo las enzimas interactúan con estos sustratos modificados, lo que lleva a conocimientos sobre la especificidad enzimática y el mecanismo .
Ciencia de materiales
En ciencia de materiales, This compound se puede utilizar para crear polímeros con propiedades específicas. La introducción de residuos de aminoácidos en los polímeros puede dar como resultado materiales con mayor resistencia, flexibilidad o biocompatibilidad, que son valiosos en dispositivos médicos y materiales biodegradables .
Bioconjugación
Las técnicas de bioconjugación a menudo emplean This compound para unir biomoléculas a diversas superficies o entre sí. Esto es particularmente útil para crear herramientas de diagnóstico, biosensores y en la administración dirigida de terapias .
Ingeniería genética
Por último, en ingeniería genética, este compuesto se puede utilizar para introducir modificaciones en el ADN o el ARN. Utilizando lisina protegida con Boc, los investigadores pueden crear secuencias de ácidos nucleicos con propiedades alteradas para terapia génica o para el estudio de la función génica .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine, is histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .
Mode of Action
this compound interacts with its targets, the HDACs, by providing a lysine residue that can be deacetylated . This interaction leads to changes in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs, facilitated by this compound, plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
The pharmacokinetics of H-Lys(Boc)-OtBuIt is known that the compound is commonly used in solution phase peptide synthesis , suggesting that it may have good solubility in certain solvents
Result of Action
The result of the action of this compound is the deacetylation of lysine residues in histone and nonhistone proteins . This can lead to changes in the conformation and/or activity of these proteins, affecting various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound is recommended to be stored at temperatures between 2-8°C
Propiedades
IUPAC Name |
tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13288-57-8 | |
| Record name | NSC164053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



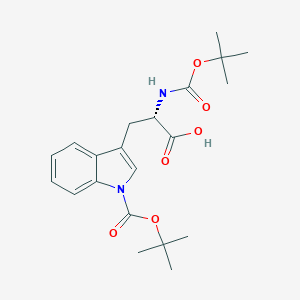
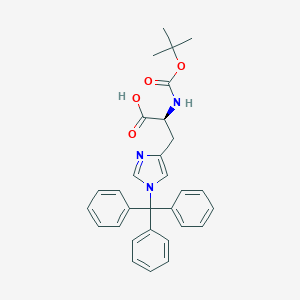
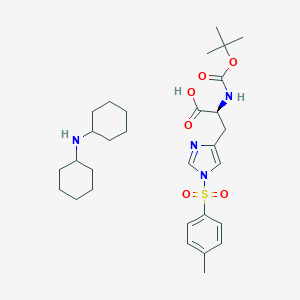


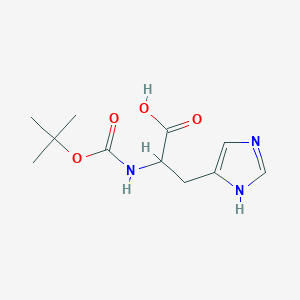
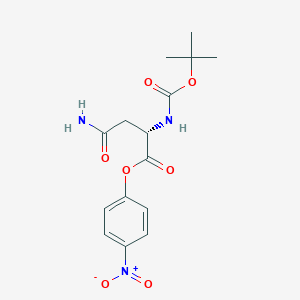
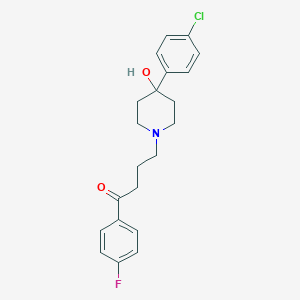
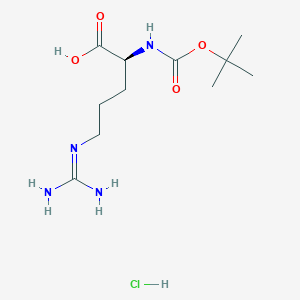

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)
